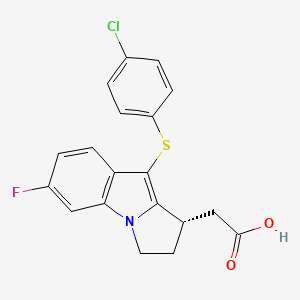
LCAHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LCAHA (LCA hydroxyamide) is a deubiquitinase USP2a inhibitor . It has IC50s of 9.7 μM and 3.7μM in Ub-AMC Assay and Di-Ub Assay, respectively . This compound destabilizes Cyclin D1 and induces G0/G1 arrest by inhibiting deubiquitinase USP2a .
Molecular Structure Analysis
The molecular formula of this compound is C24H41NO3 . It has a molecular weight of 391.59 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a solubility of 45 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Environmental Impact Assessment in Building Industry
Life Cycle Assessment (LCA) is increasingly utilized in the building industry to assess and mitigate environmental impacts, particularly regarding energy consumption and carbon emissions. This approach supports a shift towards sustainable building practices, including resource recovery and efficient construction (Hossain & Ng, 2018).
Advancements in Life-Cycle Assessment Methodologies
Extensions and improvements to LCA methodologies enhance the detail and scope of environmental impact assessments. Three strategies, including the extension of LCA, toolbox approach, and hybrid analysis, have been proposed to address these aims (Haes, Heijungs, Suh, & Huppes, 2004).
Laser Capture Microdissection in Gastroenterology Research
Laser Capture Microdissection (LCM) plays a pivotal role in gastroenterology research. It enables precise extraction of specific cells from gastrointestinal tissues for detailed molecular analysis. This technique is essential for studying various gastrointestinal diseases and conditions (Blatt & Srinivasan, 2008).
LCM in Molecular Analysis and Disease Research
LCM is a crucial method for obtaining specific cell populations within heterogeneous tissue environments, aiding in the discovery of drug targets and disease mechanisms. This technique supports a range of downstream applications, including DNA genotyping and proteomics discovery (Espina et al., 2006).
Anticipatory Life Cycle Assessment in Photovoltaic Technologies
Anticipatory LCA, integrating technology forecasting and risk research, is applied to photovoltaic technologies. This approach guides emerging technologies towards reduced environmental impact, highlighting the need for methodological advances in early R&D stages (Wender et al., 2014).
LCA in Engineering Education Research
LCA models, such as the 'learning of a complex concept' model, are utilized in engineering education research. This demonstrates the value of LCA in improving methods and understanding complex concepts in engineering education (Carstensen & Bernhard, 2018).
LCM in Pathological and Molecular Research
LCM bridges the gap between microscopy and molecular analysis, particularly in biomedical research. It facilitates the investigation of cellular and molecular mechanisms by enabling the extraction of specific structures for DNA, RNA, and protein analysis (Burgemeister, 2011).
Mechanism of Action
Target of Action
Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .
Mode of Action
This compound inhibits USP2a, leading to a significant destabilization of cyclin D1 . This inhibition is independent of the Akt/GSK3β pathway . The destabilization of cyclin D1 is a result of this compound’s interaction with its primary target, USP2a .
Biochemical Pathways
The inhibition of USP2a by this compound affects the cell cycle progression. Specifically, it induces a G0/G1 arrest . This means that the cells are halted in the G0/G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase. This effect on the cell cycle is a direct downstream consequence of cyclin D1 destabilization .
Pharmacokinetics
Its bioavailability is suggested by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations .
Result of Action
The molecular effect of this compound’s action is the destabilization of cyclin D1, a protein crucial for cell cycle progression . On a cellular level, this leads to the inhibition of growth in cyclin D1-dependent cells . Importantly, this growth-inhibitory activity of this compound is independent of the p53 status of the cells .
Safety and Hazards
properties
CAS RN |
117094-40-3 |
|---|---|
Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.596 |
IUPAC Name |
Lithocholic acid hydroxyamide |
InChI |
InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
WZXAGWREMCSWMF-YPLGJCPNSA-N |
SMILES |
O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LCAHA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?
A: Since the this compound MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].
Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?
A: By resurrecting nine ancestral MalDHs, including the this compound, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




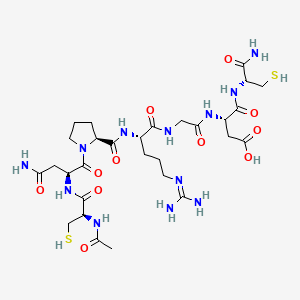

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
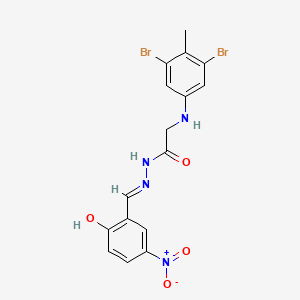
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

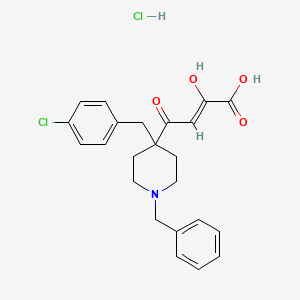
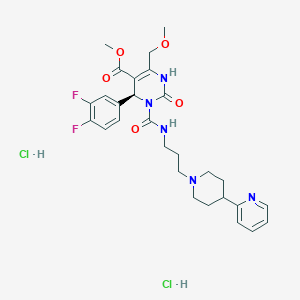
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
